molecular formula C10H7ClN4O3S B1425229 2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide CAS No. 1199589-55-3

2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B1425229
CAS No.: 1199589-55-3
M. Wt: 298.71 g/mol
InChI Key: OUFQDKYMCYRDHJ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core substituted with a 3-nitrophenyl group at the 5-position and a 2-chloroacetamide group at the 3-position. This structure places it within a class of compounds recognized in medicinal chemistry research for their potential biological activities. The sulfur atom within the thiadiazole ring contributes to the compound's lipophilicity, which can influence cell permeability and bioavailability . The reactive chloroacetamide group serves as a key functional handle, allowing this molecule to be used as a versatile building block or intermediate in the synthesis of more complex chemical entities for pharmaceutical research . The primary research value of this compound and its analogs lies in the exploration of new therapeutic agents. Specifically, 1,2,4-thiadiazole derivatives have been investigated for their antiparasitic properties. For instance, closely related compounds have demonstrated significant in vitro antileishmanial activity against both promastigote and amastigote forms of Leishmania major , a parasite that causes leishmaniasis . One proposed mechanism of action for such thiadiazole derivatives is their affinity to bind to sulfhydryl groups of essential parasite enzymes or proteins, thereby inhibiting their function . The incorporation of a nitroaryl substituent, as seen in this compound, is a common strategy in antiparasitic drug development, as evidenced by the use of other nitro-heterocyclic structures like 5-nitroimidazoles . Therefore, this compound is a valuable asset for researchers in infectious disease and parasitology, providing a core scaffold for structure-activity relationship (SAR) studies aimed at developing novel treatments. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Properties

IUPAC Name

2-chloro-N-[5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3S/c11-5-8(16)12-10-13-9(19-14-10)6-2-1-3-7(4-6)15(17)18/h1-4H,5H2,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFQDKYMCYRDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Chlorination and Acetylation: The final step involves the chlorination of the acetamide group and its subsequent attachment to the thiadiazole ring. This can be achieved using reagents like thionyl chloride or phosphorus trichloride, followed by reaction with acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Reduction: Hydrogenation reactions typically require a catalyst and are conducted under atmospheric or elevated pressures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Major Products

    Substitution Products: Various substituted acetamides depending on the nucleophile used.

    Reduction Products: Amino derivatives of the original compound.

    Oxidation Products: Oxidized thiadiazole derivatives with potential new functional groups.

Scientific Research Applications

2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with essential enzymes, leading to cell lysis and death.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell growth and survival, such as the p53 pathway or caspase activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole
  • Target Compound : Contains a 1,2,4-thiadiazole ring.
  • Analog : 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS: 21521-87-9) .
    • Key Difference : The 1,3,4-thiadiazole isomer alters ring electronics and steric accessibility.
    • Impact : 1,3,4-Thiadiazole derivatives often exhibit enhanced metabolic stability and varied binding affinities in kinase assays .
Thiadiazole vs. Oxadiazole
  • Analog: 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide . Key Difference: Replacement of sulfur with oxygen in the heterocycle. This may decrease cytotoxicity in cancer cell lines .

Substituent Variations on the Aromatic Ring

3-Nitrophenyl vs. Phenyl
  • Analog : 2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (CAS: 885268-36-0) .
    • Key Difference : The nitro group at the 3-position introduces strong electron-withdrawing effects.
    • Impact : Nitro-substituted analogs demonstrate higher binding affinity in kinase inhibition assays (e.g., IGF1R inhibitors) compared to unsubstituted phenyl derivatives .
3-Nitrophenyl vs. 4-Chlorophenyl
  • Analog: 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide . Key Difference: Chlorine (electron-withdrawing) vs. nitro (stronger electron-withdrawing).

Acetamide Substituent Variations

Chloroacetamide vs. Dichloroacetamide
  • Analog : 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀ = 30±1 nM against CDK5/p25) .
    • Key Difference : Additional chlorine increases lipophilicity and steric bulk.
    • Impact : Dichloro derivatives show superior enzyme inhibition but may suffer from reduced solubility .
Substituted Piperazine Derivatives
  • Analog : 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives with piperazine substituents (e.g., 4-ethoxyphenyl piperazine) .
    • Key Difference : Piperazine groups introduce basicity and hydrogen-bonding capacity.
    • Impact : Enhanced cytotoxicity in colon cancer (HCT-116) cells, with IC₅₀ values <10 µM .

Physicochemical and Toxicity Profiles

  • Toxicity: Chloroacetamides generally carry risks of skin sensitization (H317) and eye damage (H318), as seen in 2-chloro-N-(4-methylphenyl)acetamide .

Biological Activity

2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its structure features a chloroacetamide group attached to a thiadiazole ring substituted with a nitrophenyl group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₇ClN₄O₃S
  • Molecular Weight : 298.706 g/mol
  • CAS Number : 113808-40-5

The primary target of this compound is the penicillin-binding protein (PBP) in bacteria such as Klebsiella pneumoniae. The interaction stabilizes the enzyme at the active site, leading to cell lysis and bacterial death. This mechanism is crucial for its potential applications in developing new antibiotics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae10 µM
Staphylococcus aureus15 µM
Escherichia coli20 µM
Bacillus subtilis12 µM

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspases.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF725Caspase activation
PC330Induction of apoptosis
SKNMC28Cell cycle arrest

Case Studies and Research Findings

  • Antimicrobial Study : A study published in MDPI evaluated the compound's effectiveness against multiple bacterial strains. The results indicated that it holds promise as a new antibiotic candidate due to its low MIC values against resistant strains.
  • Anticancer Research : Another research highlighted its ability to activate caspases in breast cancer cell lines (MCF7), showing significant potential in inducing apoptosis compared to standard chemotherapeutics like doxorubicin .
  • Pharmacological Evaluation : A pharmacological study assessed the antinociceptive effects of thiadiazole derivatives, including this compound. It demonstrated both central and peripheral mechanisms of pain relief in animal models .

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the pharmacokinetics and long-term safety of the compound.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and antimicrobial effects.
  • Formulation Development : Exploring formulation strategies for enhancing bioavailability and therapeutic efficacy.

Q & A

Q. How do electronic effects of the nitro group influence reactivity and bioactivity?

  • Methodology : Electrochemical studies (cyclic voltammetry) quantify redox behavior. Substituent variation (e.g., replacing -NO₂ with -CF₃) and Hammett analysis reveal electronic contributions. Bioactivity shifts are correlated with computed electrostatic potential maps .

Data Contradiction Analysis

  • Example : Conflicting NMR signals for the acetamide proton (e.g., downfield shifts due to hydrogen bonding).

    • Resolution : Variable-temperature NMR or deuterated solvents (DMSO-d₆) clarify dynamic effects. X-ray crystallography provides definitive bond angles and distances .
  • Example : Discrepancies in MS fragmentation patterns.

    • Resolution : High-resolution MS (HRMS) distinguishes isobaric ions. Collision-induced dissociation (CID) studies map fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide

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